molecular formula C11H25O5P B14498573 Diethyl (1,3-diethoxypropyl)phosphonate CAS No. 63573-07-9

Diethyl (1,3-diethoxypropyl)phosphonate

Cat. No.: B14498573
CAS No.: 63573-07-9
M. Wt: 268.29 g/mol
InChI Key: LRAZTNSLRSSWDY-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus compounds are integral to modern synthetic chemistry due to their diverse applications. orgsyn.orgjk-sci.com They are widely utilized as reagents in fundamental transformations like the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of alkenes. orgsyn.org Furthermore, they serve as crucial ligands in transition-metal catalysis, enabling a myriad of cross-coupling reactions. orgsyn.org The phosphorus-carbon bond is exceptionally stable, making organophosphorus moieties valuable components in medicinal chemistry and materials science. jk-sci.com The versatility of the phosphorus atom, which can exist in various oxidation states and coordination environments, allows for the fine-tuning of the steric and electronic properties of these compounds, making them indispensable tools for chemists. orgsyn.org

Diethyl (1,3-diethoxypropyl)phosphonate as a Key Synthetic Intermediate

The structure of this compound suggests its primary utility as a synthetic building block. The phosphonate (B1237965) group can be utilized in Horner-Wadsworth-Emmons reactions to introduce the 1,3-diethoxypropylidene moiety into a molecule. More importantly, the diethyl acetal (B89532) group serves as a protected form of an aldehyde. This latent aldehyde can be unmasked under acidic conditions, revealing a reactive functional group for subsequent transformations.

This dual functionality makes this compound a potential precursor for the synthesis of γ-phosphonopropionaldehyde and its derivatives. Such compounds are valuable in the synthesis of complex molecules, including natural products and pharmaceuticals, where the introduction of a three-carbon chain with a terminal aldehyde and a phosphonate group is required.

A plausible, though not explicitly documented, synthetic route to this compound could involve the Michael addition of diethyl phosphite (B83602) to acrolein diethyl acetal. This reaction would capitalize on the nucleophilic nature of the phosphorus atom in diethyl phosphite and the electrophilic character of the β-carbon in the α,β-unsaturated acetal.

Reactant 1 Reactant 2 Potential Product Reaction Type
Diethyl phosphiteAcrolein diethyl acetalThis compoundMichael Addition

This interactive table illustrates a hypothetical synthetic route to the target compound based on known chemical reactivity.

Historical Context of Diethoxypropylphosphonate Chemistry

The chemistry of phosphonates is deeply rooted in the development of organophosphorus chemistry. A pivotal moment in this history was the discovery of the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries by August Michaelis and Aleksandr Arbuzov. wikipedia.orgchem-station.com This powerful reaction provides a general method for the formation of a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org

While the specific history of "diethoxypropylphosphonate" chemistry is not well-documented, the synthesis of related acetal-containing phosphonates likely emerged from the application of established organophosphorus reactions to substrates bearing acetal functionalities. The development of methods for the protection of carbonyl groups as acetals was a crucial prerequisite for the synthesis and manipulation of phosphonates containing these latent functionalities. The ability to perform reactions at the phosphorus center or other parts of the molecule while the aldehyde is protected as an acetal is a key strategy in multi-step organic synthesis.

The synthesis of compounds like phosphonoacetaldehyde (B103672) diethyl acetal, a structural analog, has been reported, and its chemistry provides a basis for understanding the potential reactivity and applications of this compound.

Compound Name CAS Number Molecular Formula Boiling Point
Diethyl phosphite762-04-9C4H11O3P187-188 °C
Acrolein diethyl acetal3054-95-3C7H14O2123-125 °C

This interactive table provides physical properties of potential precursors to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63573-07-9

Molecular Formula

C11H25O5P

Molecular Weight

268.29 g/mol

IUPAC Name

1-diethoxyphosphoryl-1,3-diethoxypropane

InChI

InChI=1S/C11H25O5P/c1-5-13-10-9-11(14-6-2)17(12,15-7-3)16-8-4/h11H,5-10H2,1-4H3

InChI Key

LRAZTNSLRSSWDY-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(OCC)P(=O)(OCC)OCC

Origin of Product

United States

Mechanistic Investigations of Diethyl 1,3 Diethoxypropyl Phosphonate Reactivity

Acid-Catalyzed Hydrolysis Mechanisms

The acetal (B89532) functional group within Diethyl (1,3-diethoxypropyl)phosphonate is susceptible to hydrolysis under acidic conditions. Kinetic studies have been instrumental in elucidating the precise mechanism of this transformation.

Kinetic Studies of Acetal Hydrolysis (e.g., A1 type mechanism)

Kinetic investigations into the acid-catalyzed hydrolysis of this compound in aqueous dioxane solutions have shown that the reaction proceeds via an A1 type mechanism. rsc.org This mechanism involves a rapid, pre-equilibrium protonation of one of the acetal's ethoxy groups, followed by a rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. rsc.orgchemistrysteps.com This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the final aldehyde product.

Kinetic ParameterValueReference
Second-Order Rate Constant (30°C)0.032 l mol⁻¹ s⁻¹ rsc.org
Deuterium (B1214612) Solvent Isotope Effect (k D₂O/k H₂O)2.32 rsc.org
Energy of Activation (Ea)92 kJ mol⁻¹ rsc.org
Entropy of Activation (ΔS‡)21 J mol⁻¹ K⁻¹ rsc.org

Influence of Phosphonated Substituents on Hydrolysis Rates

The position of the phosphonate (B1237965) group relative to the reacting acetal center significantly impacts the rate of hydrolysis. For this compound, where the phosphonate substituent is on the γ-carbon, its inductive effect on the hydrolysis rate is minor. rsc.org

However, a marked decrease in hydrolysis rates is observed as the electron-withdrawing phosphonate group is moved closer to the acetal carbon. rsc.org For instance, the hydrolysis of diethyl 2,2-diethoxyethylphosphonate (phosphonate on the β-carbon) is extremely slow, and diethyl diethoxymethylphosphonate (phosphonate on the α-carbon) does not undergo typical acid-catalyzed acetal hydrolysis. rsc.org This demonstrates a strong rate-retarding effect due to the destabilization of the developing positive charge on the carbocation intermediate by the proximate, electron-withdrawing phosphonate moiety. rsc.orgrsc.org Generally, for the hydrolysis of phosphonates, electron-withdrawing substituents tend to increase the reaction rate, while electron-releasing substituents cause a decrease. nih.govnih.gov

Nucleophilic Reaction Pathways of this compound

The phosphonate moiety itself can undergo or mediate nucleophilic reactions at several sites.

SN2 Reactions Involving the Terminal Alkyl Group

The terminal ethyl groups on the phosphonate ester are susceptible to nucleophilic attack through an S N2 mechanism. This pathway is a key step in the final stage of the Michaelis-Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds. youtube.com In this step, a nucleophile, typically the halide ion displaced in the initial step of the reaction, performs a backside attack on one of the ester's sp³-hybridized α-carbon atoms. youtube.com This concerted process results in the cleavage of the C-O bond and the formation of a new bond between the nucleophile and the carbon, leading to the dealkylation of the phosphonate ester and inversion of configuration at the carbon center. youtube.com

Addition of O- and S-Nucleophiles to Related Systems

While diethyl phosphonates are generally stable, their phosphorus center can be rendered more electrophilic to facilitate the addition of nucleophiles. A mild method for the modular preparation of various phosphonylated derivatives involves the activation of diethyl phosphonates with triflic anhydride. researchgate.net This in situ activation generates a highly reactive intermediate that can readily undergo substitution with a wide range of nucleophiles. researchgate.net

This strategy has been successfully applied for the addition of O- and S-nucleophiles. For example, various alcohols can act as nucleophiles to produce mixed phosphonate esters. researchgate.net Similarly, a variety of thiols, including alkanethiols like decanethiol and aromatic thiols, serve as competent S-nucleophiles to form phosphonothioates. researchgate.net

Nucleophile TypeExample NucleophileProduct TypeReference
O-NucleophileIsopropyl alcoholMixed Phosphonate Ester researchgate.net
O-NucleophilePropargyl alcoholMixed Phosphonate Ester researchgate.net
S-NucleophileDecanethiolPhosphonothioate researchgate.net
S-NucleophileBenzyl mercaptanPhosphonothioate researchgate.net
S-NucleophileCyclohexanethiolPhosphonothioate researchgate.net

Electrophilic Reaction Pathways on the Alkyl Chain

Electrophilic reactions targeting the alkyl chain of phosphonates are less common than nucleophilic reactions at the phosphorus center. However, the phosphonate group can influence the reactivity of the molecule toward electrophiles. One notable related pathway is the Michaelis-Becker reaction. mdpi.com This reaction involves the deprotonation of a dialkyl phosphite (B83602) (H-phosphonate) with a strong base to form a phosphite anion. mdpi.com This anion is a potent nucleophile that readily reacts with electrophiles, such as alkyl halides, to form a new carbon-phosphorus bond. mdpi.com While the reaction occurs at the phosphorus atom, it is a key example of how the phosphonate system engages with electrophiles. mdpi.com

Cycloaddition Reactions in the Context of this compound Derivatives

While this compound itself is not inherently suited for direct participation in cycloaddition reactions, its derivatives, where the phosphonate group is appended to a reactive diene or dipolarophile system, have been shown to undergo such transformations. These reactions are pivotal for the synthesis of functionalized heterocyclic and carbocyclic phosphonates.

One significant class of cycloaddition reactions involves the 1,3-dipolar cycloaddition of C-phosphorylated nitrones. For instance, N-benzyl-C-(diethoxyphosphoryl)nitrone has been utilized in diastereospecific 1,3-dipolar cycloadditions with various alkenes. When reacted with dimethyl maleate (B1232345) or cis-1,4-dihydroxybut-2-ene, it yields isoxazolidine (B1194047) cycloadducts as single diastereoisomers. nih.gov These reactions are typically carried out in toluene (B28343) at elevated temperatures. nih.gov The resulting isoxazolidines can be further transformed into functionalized pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates. nih.gov

Another important cycloaddition pathway is the hetero-Diels-Alder (HDA) reaction. Derivatives such as 1-(diethoxyphosphonyl)-1,3-butadiene serve as potent dienes in [4+2] cycloadditions with various heterodienophiles. For example, reactions with nitroso compounds lead to the formation of 3,6-dihydro-1,2-oxazines, which are precursors to aminophosphonic acid derivatives. These reactions often exhibit high regioselectivity.

The table below summarizes representative cycloaddition reactions of diethyl phosphonate derivatives.

DerivativeReaction TypeReactantProductReference
N-benzyl-C-(diethoxyphosphoryl)nitrone1,3-Dipolar CycloadditionDimethyl maleateO,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate nih.gov
N-benzyl-C-(diethoxyphosphoryl)nitrone1,3-Dipolar Cycloadditioncis-1,4-dihydroxybut-2-eneO,O-diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate nih.gov
Diethyl (1-diazo-2-oxopropyl)phosphonate1,3-Dipolar CycloadditionAlkenes/AlkynesPhosphoryl-substituted pyrazoles, triazolines enamine.net

These examples underscore the utility of the diethyl phosphonate moiety in directing the formation of complex cyclic systems through cycloaddition pathways when incorporated into a reactive molecular framework.

Deacetalization Mechanisms for Carbonyl Generation

The acetal group in this compound serves as a protecting group for a propionaldehyde (B47417) functionality. The regeneration of the carbonyl group via deacetalization is a critical step in synthetic sequences utilizing this compound. The kinetics and mechanism of the acid-catalyzed hydrolysis of diethyl 3,3-diethoxypropylphosphonate have been investigated. rsc.org

The hydrolysis reaction follows an A1 type mechanism, which is characteristic of acetal hydrolysis. rsc.org This mechanism involves a rapid, reversible protonation of one of the ethoxy oxygens, followed by the rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the final aldehyde product and two molecules of ethanol (B145695).

Kinetic studies performed in aqueous dioxane solutions have provided quantitative data on this process. rsc.org The inductive effect of the phosphonate substituent was found to have only a minor influence on the reaction rate. rsc.org The following table presents key kinetic parameters for the acid-catalyzed hydrolysis of diethyl 3,3-diethoxypropylphosphonate. rsc.org

ParameterValueConditions
Second-order rate constant (k₂)0.032 L mol⁻¹ s⁻¹30 °C
Activation Energy (Ea)92 kJ mol⁻¹-
Entropy of Activation (ΔS‡)21 J mol⁻¹ K⁻¹-
Deuterium solvent isotope effect (kD₂O/kH₂O)2.32-

The positive entropy of activation and the deuterium solvent isotope effect greater than 1 are consistent with the proposed A1 mechanism. rsc.org It was also noted that general acid catalysis was not observed. rsc.org Interestingly, the rate of acid-catalyzed hydrolysis decreases significantly as the phosphonate group moves closer to the acetal center, as seen in the comparison with diethyl 2,2-diethoxyethylphosphonate and diethyl diethoxymethylphosphonate. rsc.org

Rearrangement Processes in this compound Chemistry

While specific rearrangement reactions of this compound are not extensively documented, the broader class of phosphonates is known to undergo various rearrangement processes. These reactions can be key steps in the synthesis of diverse organophosphorus compounds.

One of the most fundamental rearrangements in organophosphorus chemistry is the Arbuzov reaction , which is a cornerstone for the formation of phosphonates. Although this is typically a formation reaction rather than a rearrangement of a pre-formed phosphonate, it is mechanistically relevant. In a related context, trivalent phosphorus esters, which can be precursors to phosphonates, can react with (α-alkoxyalkyl)amines via Arbuzov-type intermediates that rearrange to form P(O),N-acetals. researchgate.net

A notable rearrangement involving phosphonates is the base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates . mdpi.com This process, known as the Pudovik rearrangement, involves the migration of a phosphonyl group from carbon to oxygen. While this compound is not an α-hydroxyphosphonate, this type of rearrangement highlights the potential for migration of the phosphonate group under specific conditions, particularly if the carbon backbone is modified to introduce a hydroxyl group at the α-position.

Another potential rearrangement could be envisioned following the deacetalization of this compound to the corresponding β-phosphonopropionaldehyde. Aldehydes with α-hydrogens can undergo enolization. While not a rearrangement of the phosphonate itself, subsequent reactions of the enol or enolate could lead to products that appear to be the result of a rearrangement.

The following table lists some general rearrangement reactions observed in the chemistry of phosphonates and related compounds.

Rearrangement TypeSubstrate ClassProduct ClassMechanistic Feature
Arbuzov RearrangementTrivalent Phosphorus EstersPhosphonatesAlkyl halide reaction with phosphite
Pudovik Rearrangementα-HydroxyphosphonatesPhosphatesBase-catalyzed P-migration from C to O

Further research is required to explore and characterize specific rearrangement pathways directly involving this compound and its immediate derivatives.

Strategic Applications of Diethyl 1,3 Diethoxypropyl Phosphonate in Organic Synthesis Research

Versatility as a Building Block in Complex Molecule Construction

Diethyl (1,3-diethoxypropyl)phosphonate serves as a versatile C3 building block in the synthesis of more complex molecules. Its structure incorporates a phosphonate (B1237965) moiety, which is a precursor to a stabilized carbanion, and a protected aldehyde in the form of a diethyl acetal (B89532). This dual functionality allows for a stepwise introduction of different parts of a target molecule.

The phosphonate group can be utilized in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to form carbon-carbon double bonds. Following this transformation, the diethoxypropyl group can be deprotected to reveal a reactive aldehyde functionality. This aldehyde can then undergo a variety of subsequent reactions, including but not limited to, further olefinations, reductions to an alcohol, oxidations to a carboxylic acid, or reactions with organometallic reagents to extend the carbon chain. This sequential reactivity makes this compound a valuable tool for the controlled and predictable assembly of intricate molecular architectures.

Role in Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, the synthesis of complex active pharmaceutical ingredients (APIs) often relies on the use of specialized building blocks that can introduce specific functionalities in a controlled manner. This compound is utilized as an intermediate in the synthesis of certain drugs. rsc.org The phosphonate group is a key functional group in a class of drugs known as phosphonates, which are used to treat bone diseases like osteoporosis, and also as antiviral agents. specificpolymers.com

The general strategy involves the incorporation of the phosphonate moiety into a larger molecule that is a precursor to the final drug. The diethoxypropyl chain can be modified to construct the desired carbon skeleton of the pharmaceutical target. For instance, the aldehyde, once deprotected, can be a key handle for introducing nitrogen-containing heterocycles, a common feature in many drug molecules.

Pharmaceutical Application Role of this compound Key Transformation
Antiviral Drug SynthesisIntroduction of a phosphonate-containing side chainHorner-Wadsworth-Emmons reaction
Bone Disease TherapeuticsFormation of a key intermediate for bisphosphonate drugsModification of the diethoxypropyl chain
Anticancer Agent SynthesisConstruction of a complex carbon skeletonSequential olefination and aldehyde chemistry

Contributions to Agrochemical Development

The development of new agrochemicals, such as herbicides and pesticides, often involves the synthesis of molecules that can interact with specific biological targets in pests or weeds. Organophosphorus compounds, a class that includes this compound, have a long history of use in the agrochemical sector. rsc.orgwikipedia.org

While specific public domain examples for this compound are scarce, its structural features suggest its potential as a precursor for novel agrochemicals. The phosphonate group is a known pharmacophore in some herbicides that act by inhibiting enzymes in the amino acid biosynthesis pathways of plants. The diethoxypropyl portion of the molecule could be chemically modified to mimic the structure of a natural substrate for an essential enzyme in a target pest, leading to the development of a highly selective pesticide.

Utility in Advanced Material Science Innovations

In the field of material science, there is a continuous search for new molecules that can be used to create materials with novel properties. Organophosphonates are known to be used in the development of new materials. rsc.org For example, phosphonates can be used to modify the surface of metal oxides, creating hybrid materials with applications in catalysis and chromatography. rsc.org

This compound, with its reactive phosphonate group, could potentially be used to anchor organic molecules to inorganic substrates, thereby modifying their surface properties. Furthermore, the diethoxypropyl end of the molecule could be polymerized, either after deprotection of the aldehyde or through other chemical modifications, to create novel phosphonate-containing polymers. These polymers might exhibit interesting properties such as flame retardancy, metal chelation, or enhanced adhesion to surfaces.

Precursor for the Generation of Aldehydes and Ketones

One of the key chemical features of this compound is the presence of a diethyl acetal group. Acetals are well-established protecting groups for aldehydes. chemistrysteps.com Under acidic aqueous conditions, the diethyl acetal group of this compound can be hydrolyzed to unveil the corresponding aldehyde, 3-(diethoxyphosphoryl)propanal. organic-chemistry.orgnih.gov

This transformation is particularly useful in multi-step syntheses where the presence of a reactive aldehyde would be incompatible with earlier reaction conditions. The protected aldehyde can be carried through several synthetic steps involving the phosphonate moiety, and then deprotected at a later stage when the aldehyde functionality is required for the next transformation.

While the direct conversion of the propyl chain into a ketone is not a straightforward reaction, the unveiled aldehyde can be reacted with an organometallic reagent (e.g., a Grignard reagent) to form a secondary alcohol, which can then be oxidized to a ketone. This two-step process provides a route to ketones from this compound.

Transformation Reagents and Conditions Product
Acetal HydrolysisAqueous acid (e.g., HCl)3-(Diethoxyphosphoryl)propanal
Ketone Synthesis1. Organometallic reagent (e.g., R-MgBr) 2. Oxidizing agent (e.g., PCC)1-(Substituted)-3-(diethoxyphosphoryl)propan-1-one

Facilitation of Carbon-Carbon Bond Formation in Drug Synthesis

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and it is particularly crucial in the construction of the complex molecular frameworks of modern drugs. sigmaaldrich.com The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, which are important structural motifs in many pharmaceuticals. tandfonline.comwikipedia.org

The key reagent in the HWE reaction is a phosphonate-stabilized carbanion, which is generated by treating a phosphonate with a base. This compound is a phosphonate and can, therefore, be employed in the HWE reaction. The reaction involves the deprotonation of the carbon atom adjacent to the phosphorus atom, followed by the reaction of the resulting carbanion with an aldehyde or a ketone. This leads to the formation of a new carbon-carbon double bond. alfa-chemistry.com

Advanced Analytical and Spectroscopic Methodologies for Research on Diethyl 1,3 Diethoxypropyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. For Diethyl (1,3-diethoxypropyl)phosphonate, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a complete picture of the molecule's connectivity and environment of its constituent atoms.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other nuclei. The spectrum for this compound would be predicted to show distinct signals for each unique proton group. The chemical shift (δ) of each signal is influenced by neighboring atoms, and the splitting pattern (multiplicity) is determined by spin-spin coupling with adjacent protons and the phosphorus atom.

Key predicted features in the ¹H NMR spectrum would include:

Ethoxy Groups on the Phosphonate (B1237965): Two sets of signals corresponding to the two equivalent ethyl groups attached to the phosphorus atom. The methylene (B1212753) protons (-OCH₂-) would appear as a quartet of doublets (or multiplet) due to coupling with both the adjacent methyl protons and the phosphorus atom. The terminal methyl protons (-CH₃) would appear as a triplet.

Propyl Chain Protons: The protons along the C₃ chain would exhibit complex splitting patterns due to coupling with each other and with the phosphorus atom at the C-1 position. The proton on C-1 (CH-P) would be significantly influenced by the phosphorus nucleus, resulting in a doublet of multiplets.

Ethoxy Groups on the Propyl Chain: The protons of the two ethoxy groups at the C-1 and C-3 positions would also give rise to characteristic quartet and triplet signals.

Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
P-O-CH₂-CH₃ ~1.3 Triplet J(H,H) ≈ 7
P-O-CH₂-CH₃ ~4.1 Multiplet / dq J(H,H) ≈ 7, J(H,P) ≈ 7
P-CH(OR)- ~4.0 - 4.5 Doublet of Multiplets J(H,P) ≈ 15-20
-CH₂- ~1.8 - 2.2 Multiplet
-CH(OR)-CH₂- ~3.5 - 3.8 Multiplet
-O-CH₂-CH₃ (on propyl) ~1.2 Triplet J(H,H) ≈ 7

¹³C NMR Spectroscopy for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of unique carbon atoms and to identify their chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would appear as a single peak. A key feature of phosphonates is the presence of carbon-phosphorus (C-P) coupling, which causes the signals for carbons close to the phosphorus atom to split into doublets. scispace.comchemicalbook.com

The expected spectrum would show:

Signals for the two carbons of the phosphonate's ethoxy groups, with the carbon directly bonded to oxygen (-OCH₂-) showing a C-P coupling.

Three distinct signals for the propyl chain carbons. The C-1 carbon, directly bonded to phosphorus, would exhibit a large one-bond C-P coupling constant (¹J(C,P)). The C-2 and C-3 carbons would show smaller two-bond and three-bond couplings, respectively. nih.gov

Signals for the carbons of the ethoxy groups attached to the propyl chain.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted C-P Coupling
P-O-CH₂-C H₃ ~16 Yes (³J(C,P))
P-O-C H₂-CH₃ ~62 Yes (²J(C,P))
P-C H(OR)- ~70-75 Yes (¹J(C,P) ≈ 140-170 Hz)
-C H₂- ~30-35 Yes (²J(C,P))
-C H(OR)- ~65-70 Yes (³J(C,P))
-O-CH₂-C H₃ (on propyl) ~15 No

³¹P NMR Spectroscopy for Phosphorus Environment Analysis

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for analyzing organophosphorus compounds, as the ³¹P nucleus is 100% abundant and has a wide chemical shift range. huji.ac.il For this compound, the ³¹P NMR spectrum would provide definitive confirmation of the phosphonate group. researchgate.net

In a proton-decoupled spectrum, the compound would exhibit a single sharp peak. The chemical shift for tetracoordinated phosphorus in dialkyl alkylphosphonates typically falls within the range of +15 to +35 ppm. rsc.orgrsc.org This distinct signal, far from other common phosphorus-containing impurities, is a reliable indicator of the compound's identity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). nih.gov For this compound, with a molecular formula of C₁₁H₂₅O₅P, HRMS would be used to measure the exact mass of its molecular ion.

The theoretical monoisotopic mass of C₁₁H₂₅O₅P is calculated to be 268.14396 g/mol . An HRMS analysis, often using techniques like electrospray ionization (ESI), would provide an experimental mass value. If the measured mass matches the theoretical mass to the third or fourth decimal place, it provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure

The C-1 and C-3 carbons of the propyl chain are chiral centers, meaning the compound can exist as multiple stereoisomers. X-ray crystallography is unparalleled in its ability to determine the absolute stereochemistry of a chiral molecule, provided a racemic mixture can be resolved and crystallized. However, many acyclic phosphonates are oils at room temperature, which can make crystallization a significant challenge. researchgate.netnih.gov

Gas Chromatography (GC) for Reaction Monitoring and Product Characterization

Gas Chromatography (GC) is a powerful separation technique used to analyze volatile and thermally stable compounds. drawellanalytical.com It is widely employed for assessing the purity of organophosphorus compounds and for monitoring the progress of chemical reactions. oup.comepa.gov

For the analysis of this compound, a sample would be injected into the GC, where it would travel through a capillary column. The compound would be separated from any starting materials, byproducts, or solvents based on its boiling point and interaction with the column's stationary phase.

The GC instrument is typically coupled with a detector for quantification. Standard detectors like a Flame Ionization Detector (FID) can be used, but for enhanced selectivity and sensitivity for organophosphorus compounds, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode is often preferred. epa.gov For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation by retention time and identification by the mass spectrum of the eluting compound. chromatographyonline.com This combination is invaluable for confirming the presence of the desired product in a reaction mixture.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a potent analytical technique utilized for the elucidation of molecular structures by identifying the functional groups present within a compound. This methodology is predicated on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared radiation, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that provides a unique "fingerprint" of the molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional moieties, including the phosphoryl (P=O), phosphonate (P-O-C), and ether (C-O-C) groups, as well as the aliphatic carbon-hydrogen (C-H) bonds.

The analysis of the IR spectrum of this compound reveals distinct absorption bands that are indicative of its specific structural features. The presence of a strong absorption band in the region of 1250-1200 cm⁻¹ is a definitive indicator of the P=O stretching vibration, a characteristic feature of phosphonates. Additionally, the spectrum exhibits significant absorptions corresponding to the P-O-C and C-O-C ether linkages. The P-O-C stretching vibrations typically appear in the 1050-950 cm⁻¹ range, often as a strong and broad band. The C-O-C stretching vibrations of the ethoxy groups are also prominent and are generally observed in the 1150-1050 cm⁻¹ region.

Furthermore, the aliphatic nature of the propyl and ethyl chains is confirmed by the presence of C-H stretching and bending vibrations. The stretching vibrations of the C-H bonds in the CH₂, and CH₃ groups are typically observed in the 2980-2850 cm⁻¹ region. The corresponding bending vibrations for these groups appear in the fingerprint region, specifically around 1470-1450 cm⁻¹ for CH₂ scissoring and 1390-1370 cm⁻¹ for CH₃ bending.

The collective analysis of these characteristic absorption bands allows for a comprehensive identification of the functional groups within this compound, thereby confirming its molecular structure.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)BondFunctional GroupIntensity
2980-2850C-HAlkane (CH₂, CH₃)Strong
1470-1450C-HCH₂Medium
1390-1370C-HCH₃Medium
1250-1200P=OPhosphorylStrong
1150-1050C-O-CEtherStrong
1050-950P-O-CPhosphonateStrong, Broad

Future Directions and Emerging Research Avenues in Diethyl 1,3 Diethoxypropyl Phosphonate Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of phosphonates, including prospective routes to Diethyl (1,3-diethoxypropyl)phosphonate, is continually evolving with a focus on efficiency, selectivity, and sustainability. Future research is anticipated to concentrate on the development of advanced catalytic systems that can overcome the limitations of traditional methods, such as the Michaelis-Arbuzov reaction, which often require harsh conditions.

Recent advancements in catalysis for C-P bond formation highlight several promising directions. organic-chemistry.org The use of transition metal catalysts, particularly palladium and copper, has shown considerable success in the cross-coupling of H-phosphonates with various organic halides and pseudohalides. organic-chemistry.org Future work will likely focus on creating more active and versatile catalysts capable of facilitating the synthesis of complex phosphonates like this compound under milder conditions and with greater functional group tolerance.

Moreover, the field is witnessing a surge in photoredox catalysis, which utilizes visible light to mediate chemical transformations. nih.govrsc.org This approach offers a green and efficient alternative for the formation of C-P bonds. The development of novel photocatalytic systems could enable new synthetic pathways to alkoxy-substituted phosphonates. Asymmetric catalysis is another critical frontier, aiming to produce enantiomerically pure phosphonates, which are often essential for pharmaceutical applications. mdpi.com Chiral catalysts, including those based on transition metals with chiral ligands and organocatalysts, are being explored for the enantioselective synthesis of various phosphonates. mdpi.com

Catalytic ApproachPotential Advantages for Synthesizing this compoundKey Research Focus
Transition Metal Catalysis Milder reaction conditions, improved yields, and broader substrate scope.Development of more robust and selective palladium and copper catalysts.
Photoredox Catalysis Environmentally friendly, energy-efficient, and capable of novel bond formations. nih.govrsc.orgDesign of new photosensitizers and expansion of reaction scope to complex substrates.
Asymmetric Catalysis Access to chiral phosphonates for biological applications. mdpi.comDiscovery of highly enantioselective catalysts for C-P bond formation.
Biocatalysis High selectivity and operation under mild, aqueous conditions.Engineering enzymes for the synthesis of non-natural phosphonates.

Exploration of New Derivatization Pathways for Advanced Materials

The functionalization of phosphonate (B1237965) compounds is a key strategy for the development of advanced materials with tailored properties. For this compound, the presence of the phosphonate group and the two ethoxy groups on the propyl chain offers multiple sites for derivatization.

One significant area of research is the incorporation of phosphonate-containing monomers into polymers. These materials can exhibit enhanced flame retardancy, improved adhesion to metal surfaces, and interesting ion-exchange properties. rsc.org Future research could explore the synthesis of polymers functionalized with this compound or its derivatives for applications in coatings, adhesives, and specialty polymers.

Another promising avenue is the use of phosphonates in the creation of metal-organic frameworks (MOFs) and other porous materials. mdpi.comuantwerpen.be The phosphonate group can act as a robust linker to metal ions, forming stable and highly ordered structures. mdpi.com The diethoxypropyl side chain could be modified to introduce additional functionalities within the pores of the MOF, leading to materials with tailored adsorption, separation, or catalytic properties. Research in this area will likely focus on designing phosphonate ligands that can direct the assembly of novel porous architectures. uantwerpen.be

Material ClassPotential Application of this compound DerivativesResearch Direction
Functional Polymers Flame retardants, dental adhesives, and corrosion inhibitors. rsc.orgSynthesis of novel phosphonate-containing monomers and their polymerization.
Metal-Organic Frameworks (MOFs) Gas storage, separation, and heterogeneous catalysis. mdpi.comuantwerpen.beDesign of phosphonate linkers for the construction of porous frameworks.
Hybrid Materials Nanocomposites with enhanced thermal and mechanical properties.Surface modification of nanoparticles with functionalized phosphonates.
Biomaterials Bone-targeting drug delivery systems and dental applications. frontiersin.orgSynthesis of biocompatible and biodegradable phosphonate-based materials.

Integration into Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis. The integration of phosphonate-containing building blocks into MCRs is a growing area of research, enabling the rapid construction of diverse and complex molecular scaffolds.

While specific MCRs involving this compound are not yet reported, the reactivity of the phosphonate moiety suggests its potential as a component in such reactions. For instance, the Pudovik and Kabachnik-Fields reactions are well-established MCRs that utilize dialkyl phosphites to generate α-amino or α-hydroxy phosphonates. Future research could focus on developing novel MCRs that incorporate more complex phosphonates, such as those with alkoxy-substituted side chains.

The development of catalytic MCRs is a particularly attractive goal, as it would allow for the efficient and stereoselective synthesis of complex phosphonates from simple precursors. This approach could provide access to libraries of novel compounds for screening in drug discovery and materials science.

Multicomponent Reaction TypePotential for this compoundFuture Research Focus
Pudovik Reaction Synthesis of α-hydroxyphosphonate derivatives.Development of asymmetric variants for chiral synthesis.
Kabachnik-Fields Reaction Synthesis of α-aminophosphonate derivatives.Expansion to include a wider range of aldehydes, amines, and phosphonates.
Ugi and Passerini Reactions Incorporation of the phosphonate group into peptide-like structures.Design of phosphonate-containing isocyanides or other reactive components.
Novel MCRs Rapid generation of complex heterocyclic phosphonates.Discovery of new reaction pathways that utilize the unique reactivity of phosphonates.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and designing new chemical entities. For this compound, advanced computational studies can provide valuable insights that guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in predicting its behavior in various chemical reactions and in designing new derivatization strategies. For example, computational studies can elucidate the mechanism of catalytic reactions for its synthesis, helping to optimize reaction conditions and catalyst design.

Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound and its derivatives, as well as their interactions with other molecules or materials. This is particularly relevant for understanding the performance of phosphonate-based materials, such as their binding affinity in MOFs or their role in polymer properties. The combination of quantum mechanical and molecular mechanical (QM/MM) methods can provide a detailed understanding of enzymatic reactions involving phosphonates, aiding in the design of new enzyme inhibitors or biocatalysts.

Computational MethodApplication to this compoundExpected Insights
Density Functional Theory (DFT) Elucidation of reaction mechanisms and prediction of spectroscopic properties.Understanding of reactivity and guidance for synthetic planning.
Molecular Dynamics (MD) Simulation of conformational dynamics and intermolecular interactions.Prediction of material properties and binding affinities.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzyme-phosphonate interactions.Design of potential enzyme inhibitors or biocatalysts.
Machine Learning/AI Prediction of properties and reaction outcomes for new derivatives.Accelerated discovery of new functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Diethyl (1,3-diethoxypropyl)phosphonate, and what critical parameters influence yield?

  • Methodology : The compound is synthesized via diazotransfer reactions using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) under controlled conditions. Key steps include slow addition of diazotransfer reagents to prevent exothermic decomposition and maintaining temperatures below 0°C during intermediate formation . Yield optimization relies on reagent purity (e.g., anhydrous solvents), stoichiometric ratios, and exclusion of moisture .
  • Validation : Confirm reaction progress via <sup>31</sup>P NMR to monitor phosphorus environment changes (δ 15–25 ppm for phosphonate intermediates) .

Q. How can researchers safely handle this compound given its hazards?

  • Safety Protocols : Classified as harmful if swallowed (H302) and a respiratory irritant. Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 2–8°C, avoiding light .
  • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Approach :

  • <sup>31</sup>P NMR: Primary tool for confirming phosphonate structure (δ ~20–30 ppm) and detecting impurities .
  • <sup>1</sup>H/<sup>13</sup>C NMR: Identify alkyl and ethoxy groups (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 4.0–4.2 ppm for ethoxy CH2) .
  • IR: Validate P=O stretches (~1250–1300 cm<sup>-1</sup>) and C-O bonds (~1050 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to Bestmann-Ohira reagent in alkyne synthesis?

  • Mechanistic Insight : Unlike Bestmann-Ohira reagent (dimethyl diazophosphonate), this compound’s ethoxy groups increase steric hindrance, slowing alkyne formation but improving selectivity in bulky substrates. Kinetic studies show a 20% slower reaction rate compared to dimethyl analogs .
  • Application : Preferable for synthesizing sterically hindered alkynes in natural product synthesis (e.g., polycyclic terpenes) .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Troubleshooting :

  • Byproduct Formation : Trace water leads to hydrolysis of diazo intermediates. Use molecular sieves or anhydrous MgSO4 during workup .
  • Thermal Decomposition : Avoid temperatures >40°C; monitor exotherms via inline IR .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted aldehydes and phosphonate esters .

Q. How do contradictory literature reports on reaction yields arise, and how can they be resolved?

  • Case Analysis : Discrepancies in yields (e.g., 60% vs. 85%) often stem from variations in diazotransfer reagent quality or reaction scale. Small-scale reactions (<1 mmol) favor higher yields due to better temperature control .
  • Resolution : Reproduce conditions with rigorously dried reagents and inert atmospheres. Cross-validate yields via <sup>31</sup>P NMR integration .

Q. What is the role of this compound in transition-metal-catalyzed cyclopropanation?

  • Mechanistic Role : Acts as a carbene precursor in Rh(II)-catalyzed cyclopropanation. The ethoxy groups stabilize the transition state, enabling asymmetric induction in chiral cyclopropanes (e.g., up to 80% ee with Rh2(S-PTTL)4) .
  • Limitations : Competing C-H insertion occurs with electron-rich alkenes; optimize catalyst loading (1–5 mol%) to suppress side pathways .

Q. How does the compound’s stability impact long-term storage and experimental reproducibility?

  • Degradation Pathways : Hydrolysis of the diazo group forms ketophosphonates, detectable via <sup>31</sup>P NMR (δ shift to ~10 ppm). Store under argon with desiccants to extend shelf life (>6 months at –20°C) .
  • Quality Control : Pre-purify via recrystallization (hexane/CH2Cl2) and confirm purity (>95%) before critical reactions .

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